

Technical Guide: Synthesis of 2,6-Dinitroterephthalic Acid (2,6-DNTA)

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Compound of Interest

Compound Name: 2,6-Dinitroterephthalic acid

CAS No.: 69824-99-3

Cat. No.: B7980812

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CAS Number: 69824-99-3 Formula: $C_8H_4N_2O_8$ Molecular Weight: 256.12 g/mol Primary Application: Ligand for Metal-Organic Frameworks (MOFs), precursor for rigid-rod polymers (e.g., PBO analogues), and high-energy density materials.

Part 1: Strategic Analysis & Pathway Selection

The Regioselectivity Challenge

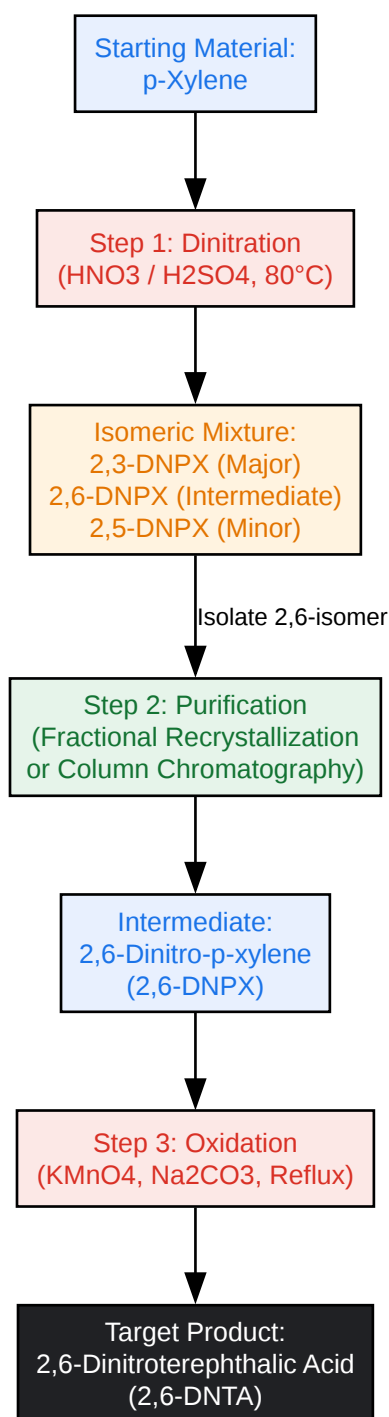
Researchers often conflate the synthesis of 2,6-DNTA with that of 2,5-DNTA. It is critical to understand why the standard industrial route fails for the 2,6-isomer:

- Direct Nitration of Terephthalic Acid (TPA):
 - Nitration of TPA yields 2-nitroterephthalic acid.
 - The second nitration event is governed by the directing effects of the existing substituents. The nitro group at C2 is strongly deactivating and meta-directing (to C4 and C6). The carboxyl group at C1 is meta-directing (to C3 and C5).[1]

- Thermodynamic and kinetic control typically favors the 2,5-dinitro isomer (para-distribution of nitro groups) or the 2,3-isomer (minor). The 2,6-isomer is rarely the major product in direct nitration protocols.
- The Solution: The p-Xylene Oxidation Route
 - To guarantee the 2,6-substitution pattern, the nitro groups must be installed before the carboxylic acids are fully formed.
 - Strategy: Nitration of p-xylene to 2,6-dinitro-p-xylene (2,6-DNPX) followed by exhaustive oxidation of the methyl groups to carboxyl groups.

Part 2: Synthesis Pathway Visualization

The following flowchart outlines the regioselective synthesis pathway, highlighting the critical separation step required to isolate the correct isomer.



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Figure 1: Step-wise synthesis pathway from p-xylene to 2,6-DNTA via the oxidation route.

Part 3: Detailed Experimental Protocol

Step 1: Dinitration of p-Xylene

This step installs the nitro groups.^{[2][3]} The reaction produces a mixture of isomers (2,3-, 2,5-, and 2,6-), with the 2,3-isomer typically being the major product. However, the 2,6-isomer is formed in significant quantities (approx. ratio 2,3:2,6:2,5 is 7:3:1) and can be isolated.

- Reagents:p-Xylene (99%), Nitric Acid (fuming, d=1.5), Sulfuric Acid (98%).
- Procedure:
 - In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, place 50 mL of p-xylene.
 - Prepare a mixed acid solution of HNO₃ and H₂SO₄ (1:1.5 v/v).
 - Add the mixed acid dropwise to the p-xylene while maintaining the temperature between 80–90°C. Caution: Exothermic reaction.
 - After addition, stir at 90°C for 2 hours to ensure dinitration.
 - Pour the reaction mixture onto 500g of crushed ice. Filter the resulting yellow precipitate.^{[2][3]}
 - Wash the solid with water and aqueous NaHCO₃ to remove residual acid.

Step 2: Isolation of 2,6-Dinitro-p-xylene (2,6-DNPX)

Separation is the critical quality gate. The 2,6-isomer has distinct solubility properties compared to the 2,3-isomer.

- Method A: Fractional Recrystallization (Scalable)
 - Dissolve the crude isomeric mixture in hot Ethanol (95%).
 - Allow the solution to cool slowly to room temperature.
 - Observation: The 2,3-isomer is more soluble in ethanol.^[3] The 2,6-isomer is less soluble and will crystallize out first or form a distinct crop upon concentration.
 - Filter the crystals.^{[2][3]} Recrystallize again from ethanol to achieve >98% purity.

- Target MP: 2,6-Dinitro-p-xylene melts at approximately 118–120°C (distinct from 2,3-isomer at ~90°C).
- Method B: Column Chromatography (High Purity)
 - Stationary Phase: Silica Gel (230-400 mesh).
 - Mobile Phase: Hexanes:Ethyl Acetate (19:1).[4]
 - Elution Order: The 2,6-isomer typically elutes after the 2,5-isomer but before the 2,3-isomer (verify via TLC).

Step 3: Oxidation to 2,6-Dinitroterephthalic Acid

The methyl groups are oxidized to carboxylic acids using alkaline permanganate. This method avoids the harsh conditions of chromic acid which might degrade the nitro-activated ring.

- Reagents: 2,6-Dinitro-p-xylene, Potassium Permanganate (KMnO₄), Sodium Carbonate (Na₂CO₃), Water.
- Procedure:
 - Suspend 10 g of pure 2,6-Dinitro-p-xylene in 200 mL of water containing 5 g of Na₂CO₃.
 - Heat the mixture to reflux (100°C).
 - Slowly add 35 g of KMnO₄ (approx. 4.5 equivalents) in small portions over 2 hours. Note: The purple color should persist.
 - Reflux for an additional 4–6 hours until the starting material is consumed (monitor by TLC).
 - Filter the hot solution through a Celite pad to remove the MnO₂ precipitate. Wash the pad with hot water.
 - Acidification: Cool the clear filtrate to 0°C and acidify to pH 1 using concentrated HCl.
 - The **2,6-Dinitroterephthalic acid** will precipitate as a white/pale yellow solid.
 - Filter, wash with cold water, and dry under vacuum.

Part 4: Characterization & Data

Key Identification Metrics

The following table summarizes the data required to validate the synthesis of the 2,6-isomer versus the common 2,5-isomer.

| Property | 2,6-Dinitroterephthalic Acid (Target) | 2,5-Dinitroterephthalic Acid (Common Impurity) |
|---------------------|---|--|
| Symmetry | Plane of Symmetry (Vertical) | Center of Inversion (Centrosymmetric) |
| ¹ H NMR | Singlet (2H) at ~8.3–8.5 ppm | Singlet (2H) at ~8.1–8.3 ppm |
| ¹³ C NMR | 4 distinct signals (C-COOH, C-NO ₂ , C-H, C-q) | 3 distinct signals (Higher symmetry) |
| Melting Point | > 280°C (Dec) | ~280°C (Dec) |
| Solubility | Soluble in DMSO, MeOH; Insoluble in non-polar | Similar |

¹H NMR Interpretation (DMSO-d₆)

- 2,6-DNTA: The protons at positions 3 and 5 are chemically equivalent due to the plane of symmetry passing through C1 and C4. You will observe a sharp singlet.
- Differentiation: While both isomers give a singlet, the coupling patterns in ¹³C NMR or 2D NMR (HMBC) can distinguish them based on the correlation to the carboxyl carbons. In 2,6-DNTA, the carboxyl carbon at C1 is flanked by two nitro groups, while the carboxyl at C4 is flanked by two protons. This creates two very different carbonyl environments (shielding/deshielding), whereas in 2,5-DNTA, both carboxyl environments are identical.

Part 5: Safety & References

Safety Protocol (Self-Validating System)

- Energetic Materials: Polynitro compounds can be shock-sensitive or explosive. 2,6-DNPX and 2,6-DNTA are relatively stable but should be treated as potential energetic materials.

Avoid dry grinding.

- Exotherms: The nitration step is highly exothermic. Temperature control (keeping below 90°C during addition) is critical to prevent thermal runaway.
- Oxidizers: KMnO_4 is a strong oxidizer.[5][6] Do not mix with solid organics; always add the solid oxidant to the liquid suspension.

References

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